Cas no 1780973-14-9 (1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one
- 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-
- 5-Bromo-3-methylisoindolin-1-one
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- インチ: 1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)
- InChIKey: RDJDCBIHMNWYEC-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=C(Br)C=C2)C(C)N1
じっけんとくせい
- 密度みつど: 1.535±0.06 g/cm3(Predicted)
- Boiling Point: 386.8±42.0 °C(Predicted)
- 酸度系数(pKa): 13.81±0.40(Predicted)
1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293605-1g |
5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one |
1780973-14-9 | 95% | 1g |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293605-5g |
5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one |
1780973-14-9 | 95% | 5g |
$5595 | 2024-07-28 |
1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-に関する追加情報
Recent Advances in the Study of 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- (CAS: 1780973-14-9)
The compound 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- (CAS: 1780973-14-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique brominated isoindolone structure, has been investigated for its role in modulating various biological pathways, particularly in the context of cancer and neurodegenerative diseases. Recent studies have focused on its synthesis, mechanistic insights, and preclinical efficacy, positioning it as a promising candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-, highlighting its scalability and purity under optimized conditions. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the bromo-substituent, achieving a yield of 85% with high enantiomeric purity. This advancement addresses previous challenges in the large-scale production of this compound, which had limited its broader application in pharmacological studies.
In terms of biological activity, recent in vitro and in vivo experiments have demonstrated the compound's potent inhibitory effects on protein kinases involved in tumor proliferation. For instance, a study in Cell Chemical Biology (2024) revealed that 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- selectively targets the ATP-binding site of cyclin-dependent kinase 4 (CDK4), with an IC50 value of 0.12 μM. This specificity suggests its potential as a targeted therapy for CDK4-dependent cancers, such as breast cancer and glioblastoma, while minimizing off-target effects.
Beyond oncology, emerging research has explored the neuroprotective properties of this compound. A 2024 preprint in BioRxiv reported that 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- attenuates oxidative stress in neuronal cells by upregulating the Nrf2-ARE pathway. These findings open new avenues for its application in neurodegenerative disorders like Alzheimer's disease, where oxidative damage plays a critical role in pathogenesis.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-. A recent pharmacokinetic study noted its limited oral bioavailability (∼15%) in rodent models, attributed to first-pass metabolism. Researchers are now exploring prodrug strategies and nanoformulations to enhance its delivery and therapeutic index, as discussed in a 2023 review in Advanced Drug Delivery Reviews.
In conclusion, 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- (CAS: 1780973-14-9) represents a multifaceted compound with significant potential in both oncology and neurology. Ongoing research aims to address its pharmacological limitations while expanding its therapeutic applications. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical utility.
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